Ethyl 3-chloro-4,4,4-trifluorobutyrate
Description
The Structural and Chemical Importance of Halogenated Trifluoromethylated Esters
Ethyl 3-chloro-4,4,4-trifluorobutyrate belongs to a specific class of molecules known as halogenated and trifluoromethylated ester derivatives. This class is defined by two key structural features: the presence of a halogen (in this case, chlorine) and a trifluoromethyl (-CF3) group, both of which impart significant chemical reactivity and utility.
The trifluoromethyl group is particularly influential. It is strongly electron-withdrawing and highly lipophilic, properties that are highly sought after in medicinal chemistry. chemsrc.comcymitquimica.com The -CF3 group can serve as a bioisostere for other atoms or groups, like chlorine or a methyl group, allowing chemists to fine-tune the properties of a molecule to optimize its biological activity, selectivity, and metabolic stability. chemsrc.com Its introduction into a molecular scaffold is a well-established strategy for enhancing the pharmacokinetic profile of a potential drug. chemsrc.comnih.gov
The additional presence of a chlorine atom provides another reactive site on the molecule. Halogenated compounds are versatile precursors in a multitude of organic reactions, including cross-coupling and nucleophilic substitution reactions. nih.gov This dual functionalization—a stable, property-modifying trifluoromethyl group and a reactive chlorine atom—makes compounds like this compound valuable and versatile building blocks for constructing more complex, highly functionalized target molecules. nih.gov
Research and Applications of this compound
This compound is recognized primarily as a specialized building block for organic synthesis. Its value lies in its pre-packaged combination of a trifluoromethyl group and a reactive chloro-substituted carbon chain, making it an efficient starting material for introducing this specific motif into larger molecules.
A notable application for this compound is found in pharmaceutical research. A patent for creatine transport inhibitors, developed for potential use in cancer therapy, lists this compound as a commercially available starting material for the synthesis of these novel therapeutic agents. google.com This highlights its role as a key intermediate in the development of complex, biologically active compounds.
While specific, peer-reviewed research focusing solely on this compound is emerging, the utility of its close structural analogs is well-documented, suggesting its potential applications. For instance, similar chlorinated esters like Ethyl (R)-4-chloro-3-hydroxybutyrate and Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate are widely used as versatile chiral precursors for many pharmaceuticals. nih.govrsc.org Likewise, related trifluorinated esters such as Ethyl 4,4,4-trifluorobutyrate and ethyl 4,4,4-trifluoroacetoacetate are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, valued for their ability to confer enhanced metabolic stability and biological activity. chemimpex.comnih.gov Given these precedents, this compound holds significant potential as a key intermediate in the creation of new drugs and crop protection agents.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈ClF₃O₂ |
| Molecular Weight | 204.57 g/mol |
| CAS Number | 1309602-63-8 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCGAHPQSTVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Preparations of Ethyl 3 Chloro 4,4,4 Trifluorobutyrate
Overview of Synthetic Routes for Related Trifluoromethylated Butyrate (B1204436) Esters
The preparation of trifluoromethylated butyrate esters often begins with the key intermediate, ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This β-ketoester is a versatile precursor for a variety of derivatives, including saturated esters, chiral alcohols, and other functionalized molecules. sigmaaldrich.comguidechem.com Industrial synthesis of ETFAA is commonly achieved through the Claisen condensation reaction of ethyl trifluoroacetate (B77799) and ethyl acetate, using a base such as sodium ethoxide. guidechem.comgoogle.comgoogle.com This method is advantageous due to its operational simplicity, mild conditions, and high conversion rates, making it suitable for large-scale production. google.comgoogle.com
Synthesis of Saturated Ethyl 4,4,4-trifluorobutyrate from Grignard Reagents
The use of Grignard reagents (RMgX) for the synthesis of esters is generally counterintuitive due to the high reactivity of the organometallic reagent toward the carbonyl group. A Grignard reagent typically adds to an ester's carbonyl carbon, not once, but twice. The initial addition results in a ketone intermediate, which is more reactive than the starting ester. Consequently, a second equivalent of the Grignard reagent rapidly reacts with the ketone, and subsequent acidic workup yields a tertiary alcohol. This inherent reactivity makes the direct, single-step synthesis of a saturated ester like ethyl 4,4,4-trifluorobutyrate from a precursor ester using a Grignard reagent an unfeasible strategy.
A more plausible, albeit indirect, pathway to obtain the saturated ethyl 4,4,4-trifluorobutyrate would involve multiple steps starting from the precursor ethyl 4,4,4-trifluoroacetoacetate. This would require the reduction of the ketone functional group. This can be accomplished through catalytic hydrogenation, which first reduces the ketone to a secondary alcohol (a hydroxybutyrate) and can, under more forcing conditions, potentially lead to the fully saturated butyrate ester.
Enantioselective Bioreduction Approaches to Chiral Hydroxytrifluorobutyrates
The synthesis of optically active chiral alcohols is of paramount importance, particularly in the pharmaceutical industry. Biocatalysis offers a powerful method for achieving high enantioselectivity under mild reaction conditions. The asymmetric bioreduction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to produce chiral ethyl 4,4,4-trifluoro-3-hydroxybutanoate is a well-studied transformation. chemimpex.comcymitquimica.com
Various microorganisms have been employed for this purpose. For instance, whole cells of Saccharomyces uvarum have been used to reduce ETFAA to its corresponding (R)-alcohol, (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate. nih.gov Research has shown that conducting the reaction in an aqueous-organic solvent biphasic system can be more efficient than in a simple aqueous system, with one study achieving a product concentration of 54.6 g/L in the organic phase. nih.gov Optimization of reaction parameters such as pH, temperature, and biomass-to-substrate ratio is crucial for maximizing conversion and enantiomeric excess. nih.gov Under optimized conditions, conversions of 85.0% and an enantiomeric excess of 85.2% have been reported. nih.gov
Similarly, resting cells of Kluyveromyces marxianus have been utilized for the bioreduction of ETFAA, yielding the product in 81% with a 29% enantiomeric excess. researchgate.net The use of baker's yeast (Saccharomyces cerevisiae) has also been explored, where the presence of specific additives can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer. researchgate.net
Interactive Data Table: Bioreduction of Ethyl 4,4,4-trifluoroacetoacetate
| Microorganism | System | Conversion (%) | Enantiomeric Excess (ee, %) | Product |
|---|---|---|---|---|
| Saccharomyces uvarum SW-58 | Biphasic (aqueous-dibutylphthalate) | 85.0 | 85.2 | (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate |
| Kluyveromyces marxianus | Aqueous | 81 | 29 | Not Specified |
Catalytic Hydrogenation Methods for Trifluoroacetoacetates
Beyond biocatalysis, traditional catalytic hydrogenation provides a robust alternative for the reduction of the keto group in ethyl 4,4,4-trifluoroacetoacetate. Heterogeneous enantioselective hydrogenation using chirally modified metal catalysts is a key technology in this field. Research has focused on platinum-based catalysts modified with chiral auxiliaries, such as cinchona alkaloids, to induce stereoselectivity. researchgate.net
The hydrogenation of ethyl 4,4,4-trifluoroacetoacetate over a chirally modified platinum catalyst can yield the corresponding ethyl 4,4,4-trifluoro-3-hydroxybutyrate with high enantiomeric excess. researchgate.net The effectiveness of this system relies on the complex interaction between the substrate, the chiral modifier, and the metal surface of the catalyst. This approach is a significant area of study for producing enantiomerically pure building blocks for pharmaceuticals and other fine chemicals.
Research Considerations for the Targeted Synthesis of Ethyl 3-chloro-4,4,4-trifluorobutyrate
The targeted synthesis of this compound is not widely documented, suggesting it is a specialized compound. A logical synthetic strategy would involve the preparation of a suitable precursor, followed by a targeted chlorination step. Based on the methodologies discussed for related compounds, a highly plausible route would start from ethyl 4,4,4-trifluoro-3-hydroxybutyrate, which can be synthesized enantioselectively as described previously.
The key transformation would be the nucleophilic substitution of the hydroxyl group at the C-3 position with a chlorine atom. Direct chlorination of β-hydroxy esters has been successfully demonstrated. For example, a method for the synthesis of ethyl 3-chloro-3-phenylpropanoate from ethyl 3-hydroxy-3-phenylpropanoate has been reported. orgsyn.org This reaction proceeds via the use of chlorodimethylsilane (B94632) in the presence of an indium(III) chloride (InCl₃) catalyst. orgsyn.org This system is effective for the direct conversion of the alcohol to the corresponding chloride under relatively mild conditions.
Applying this strategy to the synthesis of this compound would involve reacting ethyl 4,4,4-trifluoro-3-hydroxybutyrate with chlorodimethylsilane and a catalytic amount of InCl₃. This approach is expected to provide the desired product through a direct and efficient substitution reaction. The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity of the adjacent hydroxyl group, but the reported success with a similar β-hydroxy ester provides a strong basis for this synthetic approach. This method avoids harsh reagents that might promote side reactions, such as elimination to form an unsaturated ester.
Chemical Transformations and Reactivity Profiles of Ethyl 3 Chloro 4,4,4 Trifluorobutyrate
Exploration of Functional Group Interconversions and Derivatization Pathways
The chemical reactivity of ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily centered around its ester and chloro functionalities. These groups can be selectively targeted to generate a variety of derivatives.
Ester Group Transformations:
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4,4,4-trifluorobutanoic acid. Basic hydrolysis, or saponification, is typically irreversible due to the formation of a carboxylate salt. masterorganicchemistry.commsu.edu The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of hydrolysis. nih.gov
Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged for another alkyl or aryl group, providing access to a range of different esters. gcms.cz
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-chloro-4,4,4-trifluorobutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Milder reducing agents might selectively reduce the carbonyl group without affecting the chloro substituent.
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 3-chloro-4,4,4-trifluorobutanamide. This reaction is generally not reversible. wikipedia.org
Grignard Reaction: Treatment with Grignard reagents (RMgX) would lead to the formation of tertiary alcohols, where two identical R groups from the Grignard reagent add to the carbonyl carbon. wikipedia.org
Chloro Group Transformations:
Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. A variety of nucleophiles, such as azides, cyanides, and alkoxides, can displace the chloride to introduce new functional groups.
Elimination: In the presence of a strong, non-nucleophilic base, elimination of hydrogen chloride can occur to form ethyl 4,4,4-trifluorobut-2-enoate.
The following table summarizes some potential derivatization pathways:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | H₂O, H⁺ or OH⁻ | 3-chloro-4,4,4-trifluorobutanoic acid | Hydrolysis |
| This compound | R'OH, H⁺ or base | R' 3-chloro-4,4,4-trifluorobutyrate | Transesterification |
| This compound | LiAlH₄, then H₂O workup | 3-chloro-4,4,4-trifluorobutan-1-ol | Reduction |
| This compound | NH₃ | 3-chloro-4,4,4-trifluorobutanamide | Ammonolysis |
| This compound | Sodium azide (B81097) (NaN₃) | Ethyl 3-azido-4,4,4-trifluorobutyrate | Nucleophilic Substitution |
| This compound | Strong, non-nucleophilic base (e.g., DBU) | Ethyl 4,4,4-trifluorobut-2-enoate | Elimination |
Stereochemical Aspects of Reactions Involving the Butyrate (B1204436) Backbone and Chiral Center Formation
The carbon atom at the 3-position of this compound is a prochiral center. A substitution or reduction reaction at this position can lead to the formation of a chiral center, resulting in enantiomeric or diastereomeric products. The stereochemical outcome of such reactions is of significant interest for the synthesis of enantiomerically pure compounds.
For instance, the reduction of a related compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, can be performed asymmetrically to yield chiral β-hydroxy esters. researchgate.net Similarly, the reduction of the chloro group or its substitution by a hydride or other nucleophile in this compound could potentially be achieved with stereocontrol.
The asymmetric reduction of ketones and β-keto esters is a well-established method for the synthesis of chiral alcohols. nih.gov These transformations often employ chiral catalysts or biocatalysts to achieve high enantioselectivity.
For example, the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been studied extensively. nih.govnih.gov Microbial aldehyde reductases have been shown to stereoselectively reduce the keto group to a hydroxyl group, yielding ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. nih.govnih.gov Similarly, alcohol dehydrogenases from various microorganisms have been utilized for the asymmetric reduction of β-keto esters. nih.govsemanticscholar.org
In trifluorinated systems, the asymmetric reduction of trifluoromethyl ketones has been achieved using various methods, including catalytic hydrogenation with chiral catalysts and enzymatic reductions. nih.gov The presence of the trifluoromethyl group can significantly influence the stereochemical course of the reaction.
The table below presents examples of asymmetric reductions in related systems:
| Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference(s) |
| Ethyl 4-chloro-3-oxobutanoate | Microbial Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | nih.govnih.gov |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Kluyveromyces marxianus | Ethyl (S)-4,4,4-trifluoro-3-hydroxybutanoate | 29% | researchgate.net |
| Phenyl trifluoromethyl ketone | Leifsonia sp. ADH | (S)-1-phenyl-2,2,2-trifluoroethanol | >99% | semanticscholar.org |
These examples demonstrate the feasibility of achieving high stereocontrol in reductions of molecules containing both chloro and trifluoromethyl substituents, suggesting that similar strategies could be applied to this compound or its derivatives to generate chiral building blocks.
Potential for Nucleophilic and Electrophilic Reactions Influenced by Trifluoromethyl and Chloro Substituents
The reactivity of this compound is significantly influenced by the strong electron-withdrawing effects of the trifluoromethyl (CF₃) and chloro (Cl) groups. nih.govwikipedia.org
Influence on Nucleophilic Reactions:
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly increases the electrophilicity of the adjacent carbon atoms. nih.govmdpi.com In this compound, the CF₃ group at the 4-position enhances the partial positive charge on the carbonyl carbon (C1) and the carbon bearing the chlorine atom (C3). This activation makes the molecule more susceptible to nucleophilic attack at these positions.
At the Carbonyl Carbon (C1): The increased electrophilicity of the carbonyl carbon facilitates nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and aminolysis. jackwestin.comlibretexts.org
At the C3 Carbon: The electron-withdrawing effect of both the CF₃ group and the adjacent ester group makes the C3 carbon more electrophilic, promoting nucleophilic substitution of the chlorine atom.
Influence on Electrophilic Reactions:
The electron-withdrawing nature of the substituents also affects the acidity of the α-protons (at the C2 position). The inductive effects of the ester, chloro, and trifluoromethyl groups increase the acidity of these protons, making them more susceptible to deprotonation by a base. wikipedia.org The resulting enolate can then participate in various electrophilic reactions.
Enolate Formation and Alkylation: In the presence of a suitable base, an enolate can be formed at the C2 position. This enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of new substituents at the α-position.
Electrophilic Trifluoromethylation: While the molecule already contains a trifluoromethyl group, related systems like β-keto esters can undergo electrophilic trifluoromethylation at the α-position. rsc.org
The following table summarizes the electronic effects of the substituents and their influence on reactivity:
| Substituent | Electronic Effect | Influence on Reactivity |
| Ethyl Ester (-COOEt) | Inductive (-I) and Resonance (-M) withdrawal | Activates the α-protons for deprotonation. The carbonyl carbon is an electrophilic site. |
| Chloro (-Cl) | Inductive (-I) withdrawal | Increases the electrophilicity of the C3 carbon, making it a good leaving group in nucleophilic substitution reactions. msu.edu |
| Trifluoromethyl (-CF₃) | Strong Inductive (-I) withdrawal | Strongly increases the electrophilicity of adjacent carbons. nih.gov Increases the acidity of α-protons. mdpi.com |
Applications of Ethyl 3 Chloro 4,4,4 Trifluorobutyrate As a Synthetic Reagent and Building Block
Role in the Synthesis of Fluorinated Organic Molecules in Diverse Chemical Fields
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds across various chemical sectors. Ethyl 3-chloro-4,4,4-trifluorobutyrate, by virtue of its trifluoromethyl group, serves as a valuable synthon for introducing this important moiety into larger molecular frameworks. The reactivity of the chlorine atom at the 3-position allows for a range of nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes it a powerful tool for constructing complex fluorinated molecules that are of interest in materials science, catalysis, and medicinal chemistry.
The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. nbinno.com Therefore, building blocks like this compound are highly sought after for the synthesis of new pharmaceutical and agrochemical candidates.
Utility in the Preparation of Complex Organic Intermediates
The strategic placement of the chloro and trifluoromethyl groups in this compound makes it an ideal starting material for the synthesis of a variety of complex organic intermediates. These intermediates can then be further elaborated to yield high-value final products.
The synthetic utility of this compound can be inferred from the extensive research on structurally similar compounds, such as ethyl 4,4,4-trifluoroacetoacetate. This analogous β-ketoester is a well-established precursor for a variety of trifluoromethyl-containing compounds, including amino acids and azetidines.
Trifluoromethyl-Functionalized Amino Acids:
β-Trifluoromethyl-β-amino acids are valuable building blocks for the synthesis of peptidomimetics and other biologically active compounds. A practical synthesis of chiral β-trifluoromethyl-β-amino acid derivatives has been achieved through the diastereoselective aza-Michael addition of aromatic amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone, which can be derived from trifluoroacetoacetate precursors. elsevierpure.com This highlights a potential pathway where this compound could be utilized, following conversion to a suitable Michael acceptor.
| Starting Material | Reagent | Product | Application |
| Chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone | Aromatic amines | Chiral β-trifluoromethyl-β-amino acid derivatives | Synthesis of advanced organic and medicinal compounds |
Azetidine Derivatives:
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are gaining prominence in medicinal chemistry. Research has shown that 1-alkyl-2-(trifluoromethyl)azetidines can be synthesized from ethyl 4,4,4-trifluoroacetoacetate through a multi-step process involving imination, reduction, chlorination, and cyclization. nih.gov This synthetic route provides a strong precedent for the potential use of this compound as a direct precursor to trifluoromethylated azetidines, potentially simplifying the synthetic sequence. rsc.orgresearchgate.netamanote.com
| Precursor | Key Transformation | Product | Potential Application |
| Ethyl 4,4,4-trifluoroacetoacetate | Imination, Reduction, Chlorination, Cyclization | 1-Alkyl-2-(trifluoromethyl)azetidines | Building blocks for medicinal chemistry |
The presence of both chlorine and a trifluoromethyl group in a molecule is a common feature in many successful pharmaceuticals and agrochemicals. nih.gov The chlorine atom can act as a bioisostere for other groups and can participate in halogen bonding, which can enhance binding affinity to biological targets. The trifluoromethyl group, as previously mentioned, improves metabolic stability and lipophilicity.
While direct examples of the use of this compound in the synthesis of specific commercial products are not readily found, a closely related compound, 2-chloro-4,4,4-trifluoroacetyl ethyl acetate, is a key intermediate in the synthesis of the fungicide thifluzamide. google.com This strongly suggests that this compound would be a highly valuable precursor for novel agrochemicals.
In medicinal chemistry, the incorporation of the 3-chloro-4,4,4-trifluorobutyrate moiety could lead to the development of new drug candidates with improved pharmacokinetic profiles. For instance, many FDA-approved drugs contain a trifluoromethyl group, and the strategic placement of a chlorine atom can further modulate the drug's properties. mdpi.com
| Compound Class | Key Structural Feature | Potential Application |
| Thiazole carboxamides | Trifluoromethyl and chloro groups | Fungicides |
| Heterocyclic compounds | Trifluoromethyl group | Pharmaceuticals with improved metabolic stability |
Advanced Analytical Methodologies for the Characterization of Ethyl 3 Chloro 4,4,4 Trifluorobutyrate
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating Ethyl 3-chloro-4,4,4-trifluorobutyrate from impurities and for its quantification in various matrices.
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and the quantification of the compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the definitive identification of the analyte and any co-eluting impurities.
The selection of an appropriate capillary column is critical for achieving optimal separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for halogenated esters. The oven temperature program would be optimized to ensure baseline separation of the target compound from potential starting materials, byproducts, or degradation products. For instance, a temperature program might start at a lower temperature to separate volatile impurities and then ramp up to elute the main compound.
Quantitative analysis is typically performed using a Flame Ionization Detector (FID) due to its wide linear range and high sensitivity to organic compounds. For trace-level analysis or in complex matrices, a Mass Spectrometry (MS) detector operating in selected ion monitoring (SIM) mode can offer enhanced sensitivity and selectivity. ijraset.com
Table 1: Illustrative GC Parameters for Analysis of a Related Compound (Ethyl 4-chlorobutyrate)
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Nitrogen |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |
This table is based on methods for structurally similar compounds and serves as a starting point for method development for this compound. asianpubs.org
Spectroscopic Approaches for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.net For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to provide a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons on the butyrate (B1204436) backbone. The chemical shifts and coupling patterns of the protons at the C2 and C3 positions would be particularly informative for confirming the structure.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the trifluoromethyl and chloro-substituted positions.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the trifluoromethyl group. A single signal would be expected, and its chemical shift would be characteristic of a CF₃ group adjacent to a chiral center.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet |
| CH₂ (ethyl) | ~4.2 | Quartet |
| CH₂ (C2) | ~3.0 | Multiplet |
| CH (C3) | ~4.5 | Multiplet |
These are predicted values based on known chemical shift ranges for similar functional groups. chemicalbook.comchemicalbook.com
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. nist.gov Electron Ionization (EI) is a common technique that would likely be used. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. researchgate.netijcrt.org
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations of the ester, C-F stretching vibrations of the trifluoromethyl group, and a C-Cl stretching vibration.
Raman Spectroscopy: While IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. It would complement the IR data, providing further confirmation of the carbon backbone and the trifluoromethyl group.
Table 3: Expected Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | 1735 - 1750 |
| C-F (Trifluoromethyl) | 1100 - 1350 (strong, multiple bands) |
| C-O (Ester) | 1000 - 1300 |
| C-Cl | 600 - 800 |
These are typical wavenumber ranges for the indicated functional groups. researchgate.net
Theoretical and Computational Chemistry Investigations Pertaining to Ethyl 3 Chloro 4,4,4 Trifluorobutyrate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of molecules like Ethyl 3-chloro-4,4,4-trifluorobutyrate. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability. A larger gap generally implies higher stability and lower reactivity.
The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Interactive Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Results)*
| Property | Calculated Value | Unit |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Dipole Moment | 3.2 | Debye |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from quantum chemical calculations. Actual values would be dependent on the specific computational method and basis set employed.
Conformational Analysis and Stereochemical Modeling
The presence of multiple rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each step.
For this compound, the rotation around the C2-C3 bond and the C-O bonds of the ethyl ester group are of particular interest. The bulky and highly electronegative trifluoromethyl group and the chlorine atom at the C3 position will create significant steric and electronic effects, influencing the preferred spatial arrangement of the atoms. The most stable conformers will be those that minimize steric hindrance and optimize electronic interactions, such as dipole-dipole interactions.
Stereochemical modeling is also important due to the presence of a chiral center at the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a trifluoromethyl group, and the CH2COOEt group. This means that this compound can exist as two enantiomers, (R)- and (S)-Ethyl 3-chloro-4,4,4-trifluorobutyrate. Computational methods can be used to model both enantiomers and calculate their properties, which are identical in a non-chiral environment but can differ in their interactions with other chiral molecules.
Interactive Data Table: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (Cl-C3-C2-C1) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | 60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
| Eclipsed | 0° | 5.0 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The actual energy values and the nature of the stable conformers would require specific computational studies.
Mechanistic Predictions for Proposed Reaction Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the prediction of transition states and the calculation of activation energies. For this compound, several reaction pathways could be of interest, such as nucleophilic substitution at the chiral center or reactions involving the ester group.
For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced by another group, computational modeling can help elucidate the mechanism (e.g., SN1 or SN2). By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control the stereochemical outcome of the reaction.
Theoretical investigations can also predict the regioselectivity and stereoselectivity of reactions. For example, in an elimination reaction, computational models can predict which proton is most likely to be abstracted and the preferred stereochemistry of the resulting alkene. The influence of the trifluoromethyl group on the acidity of adjacent protons and the stability of potential intermediates can be quantitatively assessed.
Interactive Data Table: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Pathway | Mechanism | Activation Energy (kcal/mol) |
| Front-side attack | SN2 | 25.8 |
| Back-side attack | SN2 | 15.2 |
| Carbocation formation | SN1 | 35.5 |
Note: The data in this table is for illustrative purposes only and represents the type of information that can be obtained from mechanistic studies using computational chemistry.
Environmental and Atmospheric Chemistry Research Context for Fluorinated Esters, Including Ethyl 3 Chloro 4,4,4 Trifluorobutyrate
Kinetic Studies of Atmospheric Degradation Processes for Related Fluorinated Esters (e.g., Reactions with Hydroxyl Radicals)
The primary degradation pathway for fluorinated esters in the troposphere is through reactions with hydroxyl (OH) radicals. researchgate.netfluorocarbons.org Kinetic studies, often conducted in smog chambers, are essential for determining the rate coefficients of these reactions, which in turn allows for the estimation of their atmospheric lifetimes. researchgate.netresearchgate.net
For instance, studies on related fluorinated esters have shown that the rate of reaction with OH radicals is a key factor in their atmospheric persistence. The structure of the ester, including the presence and position of fluorine and other halogen atoms, influences its reactivity with OH radicals.
Table 1: Rate Coefficients for the Reaction of OH Radicals with Selected Fluorinated Esters and Related Compounds
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Allyl trifluoroacetate (B77799) | (9.27 ± 3.81) x 10⁻¹² | 298 | researchgate.net |
| Vinyl trifluoroacetate | (8.07 ± 1.92) x 10⁻¹² | 298 | researchgate.net |
| Fluroxene | Not specified | 298 | researchgate.net |
| Halothane | Not specified | Not specified | nih.gov |
| Enflurane | Not specified | Not specified | nih.gov |
In addition to reactions with OH radicals, reactions with chlorine (Cl) atoms can also be a significant degradation pathway, especially in marine and industrialized areas with higher concentrations of Cl atoms. researchgate.netresearchgate.net For some unsaturated fluoroesters, the reaction with Cl atoms is significantly faster than with OH radicals. researchgate.net
Evaluation of Tropospheric Lifetimes and Atmospheric Fate
The tropospheric lifetime of a fluorinated ester is a critical parameter for assessing its potential environmental impact. It is primarily determined by the rate of its reaction with OH radicals. fluorocarbons.orgescholarship.org A shorter lifetime implies that the compound is removed from the atmosphere more quickly, reducing its potential to contribute to global warming or other long-range environmental issues. fluorocarbons.orgresearchgate.net
The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate coefficient for the reaction with OH radicals and [OH] is the average global tropospheric concentration of OH radicals.
For many fluorinated esters that have been studied, their atmospheric lifetimes are found to be relatively short, on the order of days to a few years. researchgate.netnih.govresearchgate.net This is in contrast to CFCs, which can have atmospheric lifetimes of many decades. epa.gov The degradation of fluorinated esters leads to the formation of various smaller, often oxygenated, compounds. researchgate.net The ultimate fate of the fluorine atoms in the atmosphere is typically the formation of hydrogen fluoride (B91410) (HF), which is a stable reservoir for fluorine in the stratosphere. researchgate.net
Table 2: Estimated Atmospheric Lifetimes of Selected Fluorinated Compounds
| Compound | Atmospheric Lifetime | Primary Sink | Reference |
|---|---|---|---|
| HFCs (general) | Up to 270 years | OH radicals | epa.gov |
| PFCs (general) | 2,600–50,000 years | Photolysis in the upper atmosphere | epa.gov |
| SF₆ | 3,200 years | Photolysis in the upper atmosphere | epa.gov |
| NF₃ | 740 years | Photolysis in the upper atmosphere | epa.gov |
| Halothane | 2 years | OH radicals | nih.gov |
| Enflurane | 6 years | OH radicals | nih.gov |
| Isoflurane | 5 years | OH radicals | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing ethyl 3-chloro-4,4,4-trifluorobutyrate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution of ethyl 3-hydroxy-4,4,4-trifluorobutyrate using chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Key variables include:
- Catalysts : Pyridine or DMAP can enhance reaction efficiency by neutralizing HCl byproducts .
- Temperature : Reactions conducted at 0–5°C minimize side reactions, while higher temperatures (40–60°C) accelerate substitution but may reduce selectivity .
- Solvent Systems : Polar aprotic solvents like dichloromethane or THF improve reagent solubility and reaction homogeneity . Yields typically range from 60–85%, with purity confirmed via GC-MS or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The C-Cl adjacent proton appears as a multiplet at δ 3.8–4.0 ppm .
- ¹⁹F NMR : The CF₃ group resonates as a singlet near δ -63 to -65 ppm due to equivalent fluorine atoms .
- IR Spectroscopy : Strong C=O ester stretching at 1730–1750 cm⁻¹ and C-Cl stretching at 550–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 210 (C₆H₇ClF₃O₂) and fragment peaks at m/z 163 (loss of -OCH₂CH₃) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of the chlorine substituent in this compound during nucleophilic substitution reactions?
The CF₃ group stabilizes the transition state via inductive effects, increasing the electrophilicity of the C-Cl bond. This accelerates SN₂ reactions with nucleophiles (e.g., amines or alkoxides) but may lead to competing elimination (E2) under basic conditions. Comparative studies with non-fluorinated analogs (e.g., ethyl 3-chlorobutyrate) show a 3–5x rate enhancement in substitution reactions . Kinetic isotope effect (KIE) studies and computational modeling (DFT) are recommended to delineate mechanistic pathways .
Q. What strategies can resolve contradictions in kinetic data observed during the hydrolysis of this compound under varying solvent systems?
Conflicting rate constants in hydrolysis studies often arise from solvent polarity effects. For example:
- Polar Protic Solvents (e.g., H₂O/EtOH): Stabilize carbocation intermediates, favoring SN1 mechanisms.
- Polar Aprotic Solvents (e.g., DMF): Promote SN2 pathways via enhanced nucleophilicity . To reconcile data, use linear free-energy relationships (LFERs) like the Grunwald-Winstein equation to correlate solvent ionizing power (Y values) with reaction rates. Adjust for temperature using Arrhenius plots to account for activation energy discrepancies .
Q. What methods enable enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be optimized?
Enantioselective synthesis can be achieved via:
- Chiral Catalysts : Ru(II)-BINAP complexes catalyze asymmetric hydrogenation of α-chloro-β-keto esters, yielding enantiomeric excess (ee) up to 90% .
- Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams direct stereochemistry during Cl⁻ substitution, with ee >85% after auxiliary removal . Optimization involves screening catalyst loading (1–5 mol%), reaction time (12–48 hrs), and solvent polarity (e.g., toluene vs. MeCN) to maximize stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
